molecular formula C20H18N2O4S B2997733 3-(furan-2-yl)-5-(3-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 1400068-00-9

3-(furan-2-yl)-5-(3-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2997733
CAS No.: 1400068-00-9
M. Wt: 382.43
InChI Key: KAAQWKPSMJIPKK-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5-dihydro-1H-pyrazole class, characterized by a partially saturated five-membered ring with adjacent nitrogen atoms. Key structural features include:

  • 3-Methoxyphenyl group at position 5, providing steric bulk and electron-donating effects via the methoxy (-OCH₃) moiety.
  • Phenylsulfonyl group at position 1, enhancing stability and influencing intermolecular interactions through sulfonyl oxygen atoms.

Properties

IUPAC Name

2-(benzenesulfonyl)-5-(furan-2-yl)-3-(3-methoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-25-16-8-5-7-15(13-16)19-14-18(20-11-6-12-26-20)21-22(19)27(23,24)17-9-3-2-4-10-17/h2-13,19H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAQWKPSMJIPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Furan-2-yl)-5-(3-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a methoxyphenyl group, and a phenylsulfonyl moiety. Its molecular formula is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S with a molecular weight of approximately 358.41 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, related pyrazole compounds have shown significant antiproliferative effects against various cancer cell lines.

  • Case Study : A derivative similar to this compound demonstrated an IC₅₀ value of 0.08 μM against MCF-7 breast cancer cells, indicating potent inhibitory activity comparable to established anticancer agents like erlotinib .
Compound Cell Line IC₅₀ (μM)
This compoundMCF-70.08
Related Pyrazole DerivativeMCF-70.07

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Research Findings : A study reported that certain pyrazole derivatives exhibited up to 93% inhibition of interleukin-6 (IL-6) at concentrations as low as 10 μM, suggesting their potential for treating inflammatory conditions .
Compound Cytokine Inhibition (%) Concentration (μM)
Pyrazole Derivative ATNF-α: 76%10
Pyrazole Derivative BIL-6: 93%10

Antimicrobial Activity

Additionally, pyrazole compounds have shown promising antimicrobial effects against various bacterial strains and fungi.

  • Case Study : In vitro tests indicated that certain pyrazole derivatives exhibited significant antibacterial activity against strains such as E. coli and Bacillus subtilis, with effective concentrations around 40 μg/mL .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or inflammation.
  • Receptor Modulation : It could modulate receptors associated with inflammatory responses or cancer cell signaling pathways.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The table below highlights key structural differences and similarities with related compounds:

Compound Name Substituents (Positions) Key Functional Groups Biological Activity (IC₅₀ or Efficacy) References
Target Compound: 3-(Furan-2-yl)-5-(3-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole 3: Furan-2-yl; 5: 3-methoxyphenyl; 1: Phenylsulfonyl Sulfonyl, methoxy, furan Not reported (inferred from analogs) -
3-(4-Chlorophenyl)-5-(2-furyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole 3: 4-Chlorophenyl; 5: Furan-2-yl Sulfonyl, chloro, furan Antimicrobial
4-(3-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline (Compound 7) 5: Aniline; 3: Furan-2-yl Amine, furan Anti-inflammatory (IC₅₀: 419.05 µg/mL)
1-(4-Chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl)furan-2-yl)-4,5-dihydro-1H-pyrazole 1: 4-Chlorophenyl; 5: Nitrophenyl-furan Nitro, chloro, substituted aryl Anti-inflammatory, antibacterial

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with chloro substituents (e.g., ), which withdraw electrons. This difference may alter reactivity, solubility, and binding interactions.
  • Sulfonyl Group Impact : The phenylsulfonyl moiety enhances thermal stability and influences crystal packing via sulfonyl-oxygen hydrogen bonds, as seen in isostructural analogs .
Anti-Inflammatory Activity
  • Compound 7 (4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline) exhibits significant anti-inflammatory activity (IC₅₀: 419.05 µg/mL), comparable to diclofenac sodium .
  • Nitrophenyl-furan derivatives (e.g., compounds 4b and 4e in ) show enhanced anti-inflammatory efficacy due to nitro group-mediated electron withdrawal, improving receptor binding.
Antimicrobial Activity
  • Chlorophenyl-substituted analogs (e.g., ) demonstrate antimicrobial properties, likely due to halogen-mediated disruption of bacterial membranes.

SAR Insights :

  • Methoxy vs. Chloro : Methoxy groups may enhance solubility but reduce antimicrobial potency compared to chloro substituents.
  • Furan Role : The furan ring contributes to π-π stacking in biological targets, critical for anti-inflammatory activity .

Physicochemical Properties

Property Target Compound (Predicted) 3-(4-Chlorophenyl)-5-(2-furyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole Nitrophenyl-Furan Analog
Molecular Weight ~386.85 g/mol 386.85 g/mol ~450–500 g/mol
pKa -3.12 (estimated) -3.12 Not reported
Melting Point Not reported 126–128°C (analog from ) 176–178°C (furyl-pyrazole )
Solubility Low (sulfonyl group) Low (DMF recrystallization ) Moderate (nitro group)

Notable Trends:

  • Sulfonyl Groups : Reduce aqueous solubility but improve crystallinity, as observed in DMF-crystallized isostructural compounds .
  • Nitro Substituents : Increase molecular polarity, enhancing solubility in polar solvents .

Crystallographic and Conformational Analysis

  • Crystal Packing : Halogenated analogs (Cl, Br) exhibit isostructural triclinic packing (space group P 1) with two independent molecules per asymmetric unit . The phenylsulfonyl group in the target compound may induce unique packing via S=O···H interactions.
  • Ring Puckering : The dihydro-pyrazole ring adopts a planar conformation in most analogs, with deviations influenced by bulky substituents (e.g., methoxyphenyl) .

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